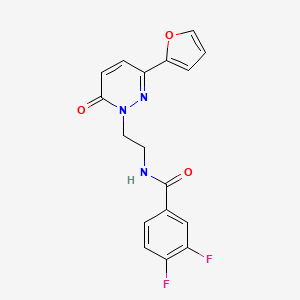

3,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O3/c18-12-4-3-11(10-13(12)19)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLSNZYIAAVXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H16F2N4O3

- Molecular Weight : 358.34 g/mol

- CAS Number : 946212-55-1

| Property | Value |

|---|---|

| Molecular Formula | C17H16F2N4O3 |

| Molecular Weight | 358.34 g/mol |

| CAS Number | 946212-55-1 |

The biological activity of 3,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is attributed to its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation and survival. The presence of fluorine atoms enhances its binding affinity, potentially increasing its efficacy against targeted proteins.

Anticancer Properties

Recent studies have indicated that compounds containing furan and pyridazine moieties exhibit significant anticancer activities. These compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways.

Case Study:

In a study examining the effects of various pyridazine derivatives on cancer cell lines, it was found that 3,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide demonstrated IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings:

A series of assays conducted against Staphylococcus aureus and Escherichia coli revealed that the compound could significantly inhibit bacterial growth at concentrations around 50 µg/mL. The mode of action appears to involve disruption of bacterial cell membrane integrity.

Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | IC50 values in low micromolar range; inhibition of PI3K/Akt pathway | |

| Antimicrobial Activity | Moderate activity against S. aureus and E. coli at 50 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives reported in the literature. Key analogues include:

2-Chloro-6-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 923174-47-4)

- Structural Differences: Benzamide core: Chloro and fluoro substituents at positions 2 and 6 vs. 3,4-difluoro in the target compound. Pyridazinone substituent: 4-Methoxyphenyl vs. furan-2-yl.

- Molecular Weight : 401.8 g/mol (vs. estimated ~391 g/mol for the target compound) .

2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1)

- Structural Differences :

- Core structure : Acetamide linker vs. benzamide in the target compound.

- Substituent : 4-Methoxybenzyl vs. ethyl-linked benzamide.

- Molecular Weight : 339.3 g/mol (lower due to acetamide vs. benzamide) .

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1021206-26-7)

- Structural Differences: Benzamide core: No halogen substituents. Pyridazinone substituent: Unsubstituted vs. furan-2-yl.

- Molecular Weight : 243.26 g/mol (simpler structure) .

Table 1: Comparative Physicochemical Properties

*Estimated based on structural similarity to CAS 923174-47-4 .

Key Observations:

Halogen Substitution: The 3,4-difluoro substitution on the benzamide core in the target compound may enhance lipophilicity and metabolic stability compared to mono-halogenated or non-halogenated analogues .

Linker Variability : Ethyl-linked benzamides (target and CAS 923174-47-4) vs. acetamide (CAS 1246045-01-1) could affect conformational flexibility and binding interactions.

Q & A

Q. What are the optimal synthetic routes for this compound, and what key reagents and conditions are involved?

The synthesis typically involves multi-step reactions:

- Cyclization : Formation of the pyridazinone core via cyclization of furan-2-yl precursors under acidic or thermal conditions .

- Amide Coupling : Reaction of 3,4-difluorobenzoic acid derivatives with the ethylamine-linked pyridazinone intermediate using coupling agents like HATU or EDCI in DMF or THF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DMSO/water) to achieve >95% purity .

Q. How can the three-dimensional conformation of this compound be determined?

- X-ray Crystallography : Provides precise bond angles and distances, critical for understanding interactions with biological targets .

- NMR Spectroscopy : 2D NOESY or ROESY experiments reveal spatial proximity of protons, confirming the orientation of the furan and benzamide moieties .

Q. What functional groups dominate its reactivity, and how do they influence chemical modifications?

- Pyridazinone Ring : Susceptible to nucleophilic attacks at the carbonyl group (e.g., Grignard reactions) .

- Benzamide Core : The difluoro substituents enhance electron-withdrawing effects, stabilizing the amide bond against hydrolysis .

- Furan Ring : Participates in π-π stacking interactions, influencing solubility and target binding .

Advanced Research Questions

Q. What computational strategies predict binding affinity with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors, focusing on the pyridazinone and benzamide motifs .

- MD Simulations : Analyze stability of ligand-target complexes in simulated physiological conditions (e.g., 100 ns trajectories in GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity data to prioritize analogs for synthesis .

Q. How should contradictory biological activity data across assays be resolved?

- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions that may explain discrepancies .

- Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell-based vs. cell-free systems .

Q. What methodologies optimize metabolic stability in vitro?

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS. Use NADPH cofactors to assess CYP450-mediated metabolism .

- Stability Modifications : Introduce electron-donating groups (e.g., methoxy) to the benzamide ring to reduce oxidative metabolism .

Q. How to design SAR studies to improve pharmacological profiles?

- Core Modifications : Replace the furan with thiophene or pyrrole to alter lipophilicity and binding kinetics .

- Side-Chain Optimization : Vary the ethyl linker length (e.g., propyl or butyl) to enhance target engagement .

- Fluorine Scanning : Systematically substitute fluorine atoms on the benzamide to evaluate effects on potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.